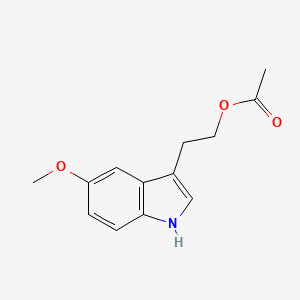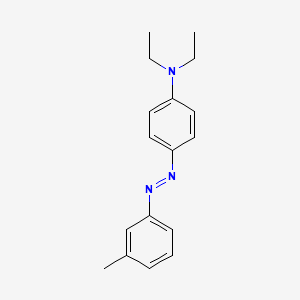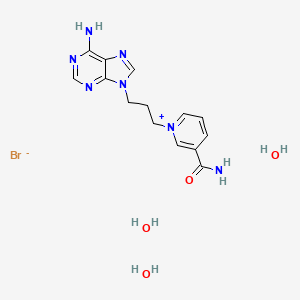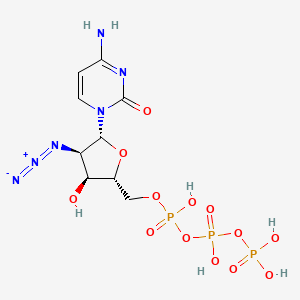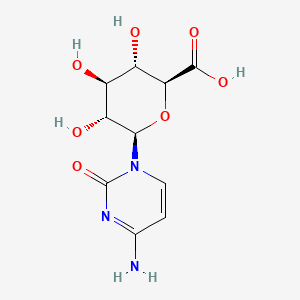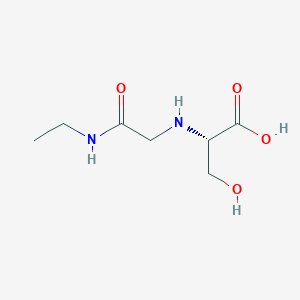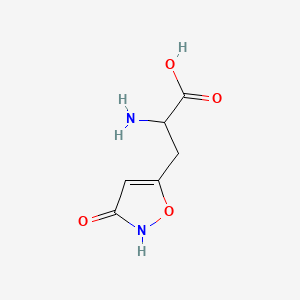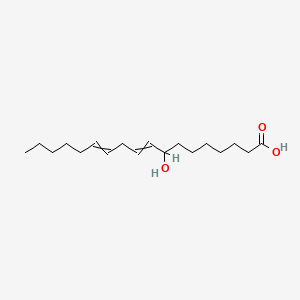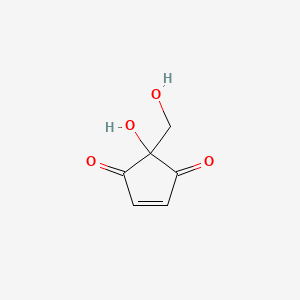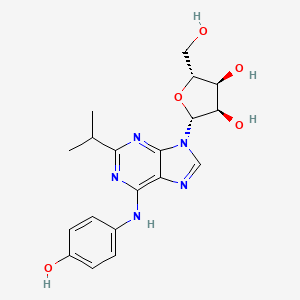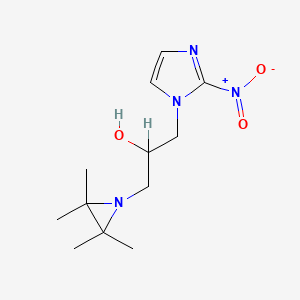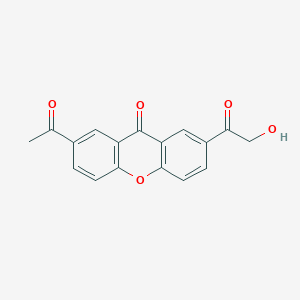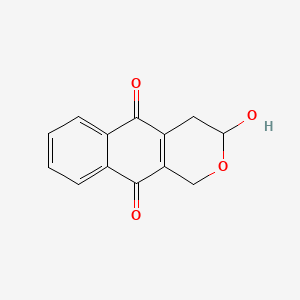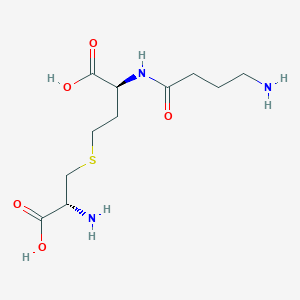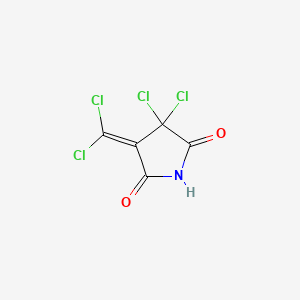
3,3-Dichloro-4-(dichloromethylene)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3, 3-Dichloro-4-(dichloromethylene)-2, 5-pyrrolidinedione, also known as dc-dcm-P, belongs to the class of organic compounds known as pyrrolidine-2-ones. These are pyrrolidines which bear a C=O group at position 2 of the pyrrolidine ring. 3, 3-Dichloro-4-(dichloromethylene)-2, 5-pyrrolidinedione is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3, 3-dichloro-4-(dichloromethylene)-2, 5-pyrrolidinedione is primarily located in the cytoplasm.
Wissenschaftliche Forschungsanwendungen
Mutagenicity Studies
3,3-Dichloro-4-(dichloromethylene)-2,5-pyrrolidinedione has been identified as a potent mutagen produced by the chlorination of simulated poultry chiller water. It's one of the most powerful mutagenic disinfection by-products of chlorination ever reported. Its mutagenicity has been studied extensively, showing that synthetic analogs of this compound are direct-acting mutagens in the Ames tester strain TA-100. Computational energies of its molecular orbitals show a quantitative correlation with bacterial mutagenicity values (Haddon et al., 1996); (Freeman et al., 2001).
Chemical Synthesis and Reactions
This compound is involved in various chemical synthesis and reaction studies. It has been used in Diels-Alder reactions, forming part of complex chemical processes such as the generation of pyridine o-quinodimethane analogues and the synthesis of functionalized o-bis(chloromethyl)pyridines. These studies demonstrate its versatility in organic synthesis and potential applications in chemical industries (Carly et al., 1996); (Carly et al., 1995).
Polymerization and Material Science
In material science, this compound has been utilized in the study of polymerizations and the transformation of polymeric films. It demonstrates how such compounds can be incorporated into polymer chains, thereby altering the properties of the resulting materials, like electrical conductivity and structural integrity (Itoh et al., 1995).
Other Applications
Other studies have explored its use in the synthesis of new organic ligands, understanding the properties of pyrrole derivatives, and examining its role in the formation of supramolecular polymers. These studies showcase the compound's potential in diverse fields like organic chemistry, supramolecular chemistry, and materials science (Dziewulska-Kułaczkowska & Bartyzel, 2011); (Gale et al., 2002).
Eigenschaften
CAS-Nummer |
165606-93-9 |
|---|---|
Produktname |
3,3-Dichloro-4-(dichloromethylene)-2,5-pyrrolidinedione |
Molekularformel |
C5HCl4NO2 |
Molekulargewicht |
248.9 g/mol |
IUPAC-Name |
3,3-dichloro-4-(dichloromethylidene)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C5HCl4NO2/c6-2(7)1-3(11)10-4(12)5(1,8)9/h(H,10,11,12) |
InChI-Schlüssel |
QURBORJOJALFAD-UHFFFAOYSA-N |
SMILES |
C1(=C(Cl)Cl)C(=O)NC(=O)C1(Cl)Cl |
Kanonische SMILES |
C1(=C(Cl)Cl)C(=O)NC(=O)C1(Cl)Cl |
Andere CAS-Nummern |
165606-93-9 |
Synonyme |
3,3-dichloro-4-(dichloromethylene)-2,5-pyrrolidinedione DC-DCM-P |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



